molecular formula C14H13BClNO3 B1452254 (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-37-7

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1452254
CAS RN: 913835-37-7
M. Wt: 289.52 g/mol
InChI Key: IZMAVYDCXUROFV-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, also known as 4-((3-CMP)CPA)PB, is a boronic acid derivative that has been used in various scientific research applications. It is a versatile compound that has been used in a number of different chemical reactions and processes, such as the synthesis of various compounds, the study of enzyme activity, and the investigation of protein-ligand interactions. The use of this compound has been studied extensively in recent years, and its potential for a wide range of scientific applications is becoming increasingly clear.

Scientific Research Applications

(4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid((3-CMP)CPA)PB has been used in a variety of scientific research applications, including the synthesis of various compounds, the study of enzyme activity, and the investigation of protein-ligand interactions. It has been used as a substrate in the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, this compound((3-CMP)CPA)PB has been used to study the activity of various enzymes, such as proteases, phosphatases, and kinases. Finally, it has been used to investigate protein-ligand interactions, such as those between receptors and ligands.

Advantages and Limitations for Lab Experiments

The main advantage of using (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid((3-CMP)CPA)PB in laboratory experiments is its versatility. It can be used in a variety of different chemical reactions and processes, making it a useful tool for a wide range of scientific applications. Additionally, it is relatively easy to synthesize and can be isolated in a relatively pure form.
However, there are some limitations to the use of this compound((3-CMP)CPA)PB in laboratory experiments. For example, the compound can be toxic in high concentrations and can be difficult to handle due to its instability. Additionally, the compound can be expensive to synthesize and can be difficult to store due to its sensitivity to light and air.

Future Directions

There are a number of potential future directions for the use of (4-((3-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid((3-CMP)CPA)PB. For example, it could be used in the development of new drugs and therapies, as well as in the study of enzyme activity and protein-ligand interactions. Additionally, it could be used in the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates. Finally, it could be used in the development of new materials and devices, such as sensors and catalysts.

properties

IUPAC Name

[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMAVYDCXUROFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657058
Record name {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-37-7
Record name B-[4-[[(3-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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